molecular formula C9H5BrF2O B2448972 4-Bromo-2,2-difluoro-3H-inden-1-one CAS No. 1196871-69-8

4-Bromo-2,2-difluoro-3H-inden-1-one

Cat. No.: B2448972
CAS No.: 1196871-69-8
M. Wt: 247.039
InChI Key: LYIKXCQFUWMWDN-UHFFFAOYSA-N
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Description

4-Bromo-2,2-difluoro-3H-inden-1-one is a chemical compound with the molecular formula C9H5BrF2O It is a derivative of indanone, characterized by the presence of bromine and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,2-difluoro-3H-inden-1-one typically involves the bromination and fluorination of indanone derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the indanone ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,2-difluoro-3H-inden-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted indanone derivatives.

    Reduction: Formation of 4-Bromo-2,2-difluoro-3H-inden-1-ol.

    Oxidation: Formation of 4-Bromo-2,2-difluoro-3H-inden-1-carboxylic acid.

Scientific Research Applications

4-Bromo-2,2-difluoro-3H-inden-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one
  • 2-Bromo-2,2-difluoro-3H-inden-1-one
  • 4-Chloro-2,2-difluoro-3H-inden-1-one

Uniqueness

4-Bromo-2,2-difluoro-3H-inden-1-one is unique due to the specific combination of bromine and fluorine atoms on the indanone ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-2,2-difluoro-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF2O/c10-7-3-1-2-5-6(7)4-9(11,12)8(5)13/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIKXCQFUWMWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Br)C(=O)C1(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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